8-Bromo-4-hydroxy-5-methoxy-2-naphthalenecarboxylic acid
Description
8-Bromo-4-hydroxy-5-methoxy-2-naphthalenecarboxylic acid is a naphthalene-derived compound featuring a bromine atom at position 8, a hydroxyl group at position 4, a methoxy group at position 5, and a carboxylic acid moiety at position 2.
Properties
Molecular Formula |
C12H9BrO4 |
|---|---|
Molecular Weight |
297.10 g/mol |
IUPAC Name |
8-bromo-4-hydroxy-5-methoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H9BrO4/c1-17-10-3-2-8(13)7-4-6(12(15)16)5-9(14)11(7)10/h2-5,14H,1H3,(H,15,16) |
InChI Key |
OHROTZCNXIMLIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=CC2=C(C=C1)Br)C(=O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
8-Bromo-5-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid (CAS: 1255944-64-9)
- Structural Differences :
- The 4-oxo group replaces the hydroxyl group in the target compound.
- The naphthalene ring is partially saturated (tetrahydro derivative).
- Conjugation: Saturation of the ring disrupts aromaticity, reducing planarity and conjugation effects, which may alter photochemical properties . Stability: Safety data indicate thermal sensitivity (P210 precaution: "Keep away from heat sources"), suggesting lower thermal stability than the fully aromatic target compound .
4-Bromo-1-naphthalenecarboxylic Acid (CAS: 6929-81-3)
- Structural Differences :
- Bromine at position 4 instead of 6.
- Absence of hydroxyl and methoxy groups.
- Steric Effects: The absence of hydroxyl and methoxy groups reduces steric hindrance, possibly enhancing reactivity in substitution reactions .
5-Bromonaphthalene-1,4-dicarboxylic Acid (CAS: 51934-39-5)
- Structural Differences :
- Two carboxylic acid groups at positions 1 and 3.
- Bromine at position 4.
- Implications: Acidity: Dual carboxylic acid groups significantly lower pKa values compared to the mono-acid target compound. Metal Chelation: Enhanced capacity for coordinating metal ions, making it suitable for catalytic or material science applications .
Comparative Data Table
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